molecular formula C6H16Cl2N2O2 B12424684 (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride

Cat. No.: B12424684
M. Wt: 225.06 g/mol
InChI Key: JBBURJFZIMRPCZ-NHMLGGAVSA-N
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Description

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride is a labeled amino acid derivative. The compound is isotopically labeled with carbon-13, which is often used in various scientific research applications, including metabolic studies and NMR spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride typically involves the incorporation of carbon-13 into the hexanoic acid backbone. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. The reaction conditions often involve standard organic synthesis techniques, such as protection and deprotection of functional groups, amidation, and hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using carbon-13 labeled starting materials. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride has several scientific research applications:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of labeled compounds for various industrial processes, including the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride exerts its effects depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace its transformation and interaction with other molecules. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,6-diaminohexanoic acid: The non-labeled version of the compound.

    (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid: The labeled version without the dihydrochloride salt.

    (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;monohydrochloride: A similar compound with a different salt form.

Uniqueness

The uniqueness of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride lies in its isotopic labeling with carbon-13, which makes it particularly useful for NMR spectroscopy and metabolic studies. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

225.06 g/mol

IUPAC Name

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1;;

InChI Key

JBBURJFZIMRPCZ-NHMLGGAVSA-N

Isomeric SMILES

[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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